Tim-3-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

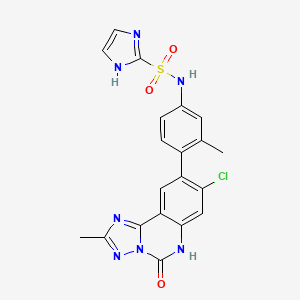

Structure

3D Structure

Properties

Molecular Formula |

C20H16ClN7O3S |

|---|---|

Molecular Weight |

469.9 g/mol |

IUPAC Name |

N-[4-(8-chloro-2-methyl-5-oxo-6H-[1,2,4]triazolo[1,5-c]quinazolin-9-yl)-3-methylphenyl]-1H-imidazole-2-sulfonamide |

InChI |

InChI=1S/C20H16ClN7O3S/c1-10-7-12(27-32(30,31)19-22-5-6-23-19)3-4-13(10)14-8-15-17(9-16(14)21)25-20(29)28-18(15)24-11(2)26-28/h3-9,27H,1-2H3,(H,22,23)(H,25,29) |

InChI Key |

MJDFVGVHKKUOFT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NS(=O)(=O)C2=NC=CN2)C3=C(C=C4C(=C3)C5=NC(=NN5C(=O)N4)C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Tim-3-IN-1 and the Reversal of T-Cell Exhaustion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T-cell exhaustion is a state of T-cell dysfunction that arises during chronic infections and cancer, characterized by the progressive loss of effector functions. The immune checkpoint receptor, T-cell immunoglobulin and mucin-domain containing-3 (Tim-3), has emerged as a critical regulator of this process. Upregulated on exhausted T-cells, Tim-3, upon interaction with its ligands, transduces inhibitory signals that dampen T-cell activity. Small molecule inhibitors targeting Tim-3, such as Tim-3-IN-1, represent a promising therapeutic strategy to reinvigorate exhausted T-cells and restore anti-tumor immunity. This technical guide provides an in-depth overview of the mechanism of action of small molecule Tim-3 inhibitors, using the well-characterized inhibitor ML-T7 as a primary example due to the limited public availability of functional data for this compound. We will delve into the underlying signaling pathways, present quantitative data from preclinical studies, provide detailed experimental protocols for assessing inhibitor activity, and visualize key concepts using logical and pathway diagrams.

The Role of Tim-3 in T-Cell Exhaustion

Tim-3 is a type I transmembrane protein expressed on a variety of immune cells, including T-cells, natural killer (NK) cells, and dendritic cells (DCs). In the context of T-cell exhaustion, Tim-3 is co-expressed with other inhibitory receptors, most notably PD-1, on antigen-specific T-cells that have been chronically stimulated. The binding of Tim-3 to its ligands, which include Galectin-9, Phosphatidylserine (PtdSer), Carcinoembryonic Antigen-Related Cell Adhesion Molecule 1 (CEACAM1), and High Mobility Group Box 1 (HMGB1), initiates a signaling cascade that actively suppresses T-cell function. This leads to a hierarchical loss of effector functions, including proliferation and the production of key cytokines such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2).

Mechanism of Action of Small Molecule Tim-3 Inhibitors

Small molecule inhibitors of Tim-3, such as this compound (also known as Compound 38) and ML-T7, are designed to physically occupy a binding pocket on the Tim-3 protein, thereby preventing its interaction with its ligands.[1][2] Specifically, ML-T7 has been shown to target the FG-CC' cleft of Tim-3, a crucial site for the binding of PtdSer and CEACAM1.[2] By blocking these interactions, the inhibitor effectively disrupts the downstream inhibitory signaling cascade, leading to the restoration of T-cell effector functions.

Signaling Pathways

The signaling pathways downstream of Tim-3 are complex and not yet fully elucidated. However, a general model suggests two states: an active, unbound state and an inhibitory, ligand-bound state.

-

Unbound State (Active T-cell Signaling): In the absence of its ligands, the cytoplasmic tail of Tim-3 is thought to be in a conformation that does not impede T-cell receptor (TCR) signaling.

-

Ligand-Bound State (Inhibitory Signaling): Upon ligand binding, the cytoplasmic tail of Tim-3 becomes phosphorylated, leading to the recruitment of inhibitory molecules and the suppression of TCR-mediated activation signals.

Small molecule inhibitors like this compound prevent this ligand-induced conformational change and subsequent inhibitory signaling.

Diagram of Tim-3 Signaling Pathway

Caption: Tim-3 signaling in T-cell activation and exhaustion.

Quantitative Data on Tim-3 Inhibition

While specific functional data for this compound is limited in the public domain, preclinical studies on the similar small molecule inhibitor ML-T7 provide valuable insights into the quantitative effects of Tim-3 blockade.

Table 1: In Vitro Activity of ML-T7

| Parameter | Cell Type | Assay | Result | Reference |

| Binding Affinity | Recombinant Tim-3 | Fluorescence Polarization | Ki = 70 nM (for a similar compound from the same discovery program) | [3] |

| Cytokine Production | Human NK cell line (NK92) | Flow Cytometry | Significant increase in IFN-γ and TNF-α production at 10 µM | [1] |

| T-cell Activation | Primary CD8+ T-cells | Western Blot | Increased phosphorylation of PLC-γ1, ZAP70, LCK, ERK1/2, and STAT5 upon anti-CD3/CD28 stimulation with 10 µM ML-T7 | |

| DC Maturation | Dendritic Cells | Flow Cytometry | Increased expression of DC maturation markers at 10 µM |

Table 2: In Vivo Efficacy of ML-T7 in a Mouse Tumor Model

| Animal Model | Treatment | Dosing Regimen | Outcome | Reference |

| Hepatocellular Carcinoma (HCC) mice | ML-T7 | 10-50 mg/kg, intraperitoneal injection, every 2 days for 10 doses | Inhibition of tumor growth and prolonged survival | |

| HCC mice | ML-T7 + anti-PD-1 antibody | 20 mg/kg ML-T7 (IP, every 2 days) + Nivolumab | Synergistic improvement in anti-tumor efficacy and survival |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of a small molecule Tim-3 inhibitor.

T-cell Proliferation Assay (CFSE-based)

Objective: To determine the effect of a Tim-3 inhibitor on the proliferative capacity of T-cells.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

T-cell activation stimuli (e.g., anti-CD3/CD28 beads or antibodies)

-

Tim-3 inhibitor (e.g., this compound)

-

Complete RPMI-1640 medium

-

FACS buffer (PBS + 2% FBS)

-

Flow cytometer

Protocol:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend cells at 1x10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.

-

Wash the cells three times with complete RPMI medium.

-

Resuspend the cells in complete RPMI medium and plate in a 96-well plate.

-

Add the Tim-3 inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

-

Add T-cell activation stimuli (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio).

-

Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

-

Harvest the cells and wash with FACS buffer.

-

Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.

-

Analyze the data by gating on the lymphocyte population and assessing the dilution of CFSE, which corresponds to cell proliferation.

Flow Cytometry for Tim-3 and PD-1 on Tumor-Infiltrating Lymphocytes (TILs)

Objective: To analyze the expression of Tim-3 and PD-1 on T-cells infiltrating a tumor.

Materials:

-

Fresh tumor tissue

-

Tumor dissociation kit (e.g., Miltenyi Biotec)

-

Ficoll-Paque

-

Fluorochrome-conjugated antibodies: anti-CD3, anti-CD8, anti-Tim-3, anti-PD-1

-

Live/Dead stain

-

FACS buffer

-

Flow cytometer

Protocol:

-

Mechanically and enzymatically dissociate the fresh tumor tissue according to the manufacturer's protocol to obtain a single-cell suspension.

-

Isolate lymphocytes from the single-cell suspension using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated TILs with FACS buffer.

-

Stain the cells with a Live/Dead stain for 20 minutes at room temperature, protected from light.

-

Wash the cells with FACS buffer.

-

Incubate the cells with fluorochrome-conjugated antibodies against CD3, CD8, Tim-3, and PD-1 for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire on a flow cytometer.

-

Analyze the data by first gating on live, singlet lymphocytes, then on CD3+ T-cells, and subsequently on CD8+ cytotoxic T-cells. Finally, assess the expression of Tim-3 and PD-1 on the CD8+ T-cell population.

In Vivo Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of a Tim-3 inhibitor in a syngeneic mouse model.

Materials:

-

Syngeneic mouse tumor cell line (e.g., MC38 colon adenocarcinoma)

-

6-8 week old C57BL/6 mice

-

Tim-3 inhibitor (e.g., this compound or ML-T7)

-

Vehicle control

-

Calipers

-

Syringes and needles

Protocol:

-

Culture the MC38 tumor cells to 80-90% confluency.

-

Harvest and wash the cells with sterile PBS. Resuspend the cells in PBS at a concentration of 5x10^6 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5x10^5 cells) into the right flank of each mouse.

-

Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, Tim-3 inhibitor).

-

Prepare the Tim-3 inhibitor in a suitable vehicle for intraperitoneal injection.

-

Administer the Tim-3 inhibitor or vehicle control according to the desired dosing schedule (e.g., 20 mg/kg every other day).

-

Measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the mice for any signs of toxicity.

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry of TILs).

Visualization of Workflows and Relationships

Experimental Workflow for Evaluating a Tim-3 Inhibitor

Caption: A generalized workflow for the preclinical evaluation of a small molecule Tim-3 inhibitor.

Conclusion

The development of small molecule inhibitors targeting Tim-3, such as this compound, holds significant promise for cancer immunotherapy. By blocking the inhibitory signals mediated by the Tim-3 pathway, these agents can restore the function of exhausted T-cells, leading to enhanced anti-tumor immune responses. The preclinical data for the Tim-3 inhibitor ML-T7 demonstrates the potential of this therapeutic approach, showing robust in vitro and in vivo activity, both as a monotherapy and in combination with other checkpoint inhibitors. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers and drug developers working to advance this exciting class of therapeutics. Further investigation into the specific functional characteristics of this compound and other novel Tim-3 inhibitors will be crucial for their successful clinical translation.

References

The Discovery and Development of Tim-3-IN-1: A Small Molecule Inhibitor Targeting the Immune Checkpoint TIM-3

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3) has emerged as a critical immune checkpoint receptor implicated in T-cell exhaustion and tumor immune evasion. Its inhibition presents a promising strategy in cancer immunotherapy. This technical guide details the discovery and development of Tim-3-IN-1, a small molecule inhibitor of TIM-3. This document provides a comprehensive overview of the experimental methodologies, quantitative data, and the underlying signaling pathways, intended for researchers, scientists, and professionals in the field of drug development.

Introduction to TIM-3

TIM-3 is a type I transmembrane protein expressed on various immune cells, including T cells, regulatory T cells (Tregs), dendritic cells (DCs), and natural killer (NK) cells.[1][2] It plays a crucial role in regulating immune responses and its upregulation is often associated with dysfunctional or "exhausted" T cells in the tumor microenvironment.[3][4] TIM-3 interacts with several ligands, most notably Galectin-9, as well as phosphatidylserine (PtdSer), and CEACAM1, to deliver inhibitory signals that dampen anti-tumor immunity.[2] Therefore, blocking the TIM-3 signaling pathway is a key therapeutic strategy to reinvigorate the immune response against cancer.

The Discovery of this compound

This compound was identified through a fragment-based drug discovery approach, a powerful method for identifying novel small molecule binders to protein targets. This strategy involves screening a library of low-molecular-weight fragments to identify those that bind to the target protein, followed by optimization of these fragments into more potent lead compounds.

Experimental Protocol: Fragment-Based Screening via NMR

The initial identification of fragments that bind to TIM-3 was accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy. This technique is highly sensitive to the binding of small molecules to a larger protein target.

Methodology:

-

Protein Preparation: Recombinant human TIM-3 extracellular domain was expressed and purified.

-

Fragment Library Screening: A library of small molecule fragments was screened for binding to TIM-3.

-

NMR Spectroscopy: Two-dimensional ¹H-¹⁵N heteronuclear single quantum coherence (HSQC) NMR spectra of ¹⁵N-labeled TIM-3 were acquired in the absence and presence of individual fragments or fragment mixtures.

-

Hit Identification: Fragments that induced chemical shift perturbations in the TIM-3 HSQC spectrum were identified as "hits," indicating direct binding to the protein.

-

Binding Site Mapping: The specific amino acid residues in TIM-3 affected by fragment binding were identified by analyzing the perturbed peaks in the HSQC spectrum, thereby mapping the binding site.

Structure-Based Lead Optimization

Following the identification of initial fragment hits, structure-based design and chemical synthesis were employed to optimize these fragments into more potent inhibitors. This iterative process involved the synthesis of analogues of the initial hits and the evaluation of their binding affinity to TIM-3, guided by co-crystal structures of the fragment-TIM-3 complexes. This process ultimately led to the development of this compound.

Biochemical and Cellular Characterization of this compound

A series of biochemical and cellular assays were conducted to determine the binding affinity, inhibitory activity, and cellular effects of this compound.

Quantitative Binding and Inhibition Data

The following table summarizes the key quantitative data for this compound and related compounds.

| Compound | Method | Target | Affinity (Kd) | IC50 | Reference |

| This compound | Fluorescence Polarization | Human TIM-3 | 0.070 µM | - | |

| TIM-3-IN-2 (A-41) | MicroScale Thermophoresis | Human TIM-3 | 0.61 µM | - |

Note: IC50 values are not yet publicly available for this compound in functional assays.

Experimental Protocols for In Vitro Assays

Fluorescence Polarization (FP) Assay for Binding Affinity:

-

Principle: This assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled molecule (probe) upon binding to a larger protein.

-

Procedure:

-

A fluorescently labeled probe with known affinity for TIM-3 was used.

-

Increasing concentrations of the test compound (e.g., this compound) were added to a solution containing the TIM-3 protein and the fluorescent probe.

-

The test compound competes with the probe for binding to TIM-3, causing a decrease in fluorescence polarization.

-

The Ki (inhibition constant) or Kd (dissociation constant) was calculated from the resulting dose-response curve.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement:

-

Principle: This method assesses the binding of a ligand to its target protein in a cellular environment by measuring changes in the thermal stability of the target protein.

-

Procedure:

-

Cells expressing TIM-3 were treated with the test compound or a vehicle control.

-

The cells were heated to various temperatures, causing protein denaturation and aggregation.

-

The remaining soluble protein at each temperature was quantified by western blotting or other protein detection methods.

-

Ligand binding stabilizes the target protein, resulting in a shift of its melting curve to a higher temperature.

-

In Vivo Evaluation of this compound

The anti-tumor efficacy of this compound was evaluated in preclinical mouse models of cancer.

In Vivo Efficacy in Syngeneic Mouse Models

Experimental Design:

-

Animal Model: Humanized mouse models expressing human TIM-3 were utilized to assess the efficacy of human TIM-3 specific inhibitors.

-

Tumor Implantation: Mice were subcutaneously inoculated with syngeneic tumor cells (e.g., MC38 colon adenocarcinoma).

-

Treatment: Once tumors reached a palpable size, mice were treated with this compound, a vehicle control, or a reference antibody.

-

Efficacy Assessment: Tumor growth was monitored over time. At the end of the study, tumors and spleens were harvested for immunological analysis, including flow cytometry to assess the phenotype and function of tumor-infiltrating lymphocytes (TILs).

Note: Specific in vivo efficacy data for this compound, such as tumor growth inhibition percentages, are not yet publicly available.

TIM-3 Signaling Pathway and Mechanism of Action of this compound

Understanding the TIM-3 signaling pathway is crucial for appreciating the mechanism of action of its inhibitors.

The TIM-3 Signaling Cascade

TIM-3 activation upon ligand binding leads to the phosphorylation of tyrosine residues in its cytoplasmic tail. This initiates a signaling cascade that ultimately suppresses T-cell activation and effector functions. In a resting state, the protein Bat3 is associated with the cytoplasmic tail of TIM-3, preventing its inhibitory signaling. Upon ligand binding, Bat3 is released, allowing for the recruitment of downstream signaling molecules that mediate the inhibitory effects.

Caption: TIM-3 Signaling Pathway and Inhibition by this compound.

Mechanism of Action of this compound

This compound is designed to bind to the extracellular domain of TIM-3, thereby sterically hindering the interaction between TIM-3 and its ligands. By blocking this interaction, this compound prevents the initiation of the downstream inhibitory signaling cascade. This leads to the restoration of T-cell proliferation and cytokine production (e.g., IFN-γ and TNF-α), ultimately enhancing the anti-tumor immune response.

Experimental Workflow and Logical Relationships

The discovery and development of this compound followed a logical progression from initial hit identification to preclinical validation.

Caption: Discovery and Development Workflow for this compound.

Conclusion and Future Directions

This compound represents a promising small molecule inhibitor of the TIM-3 immune checkpoint. Its discovery through fragment-based screening and subsequent optimization highlights a powerful approach for developing novel cancer immunotherapies. Further preclinical studies are warranted to fully elucidate its efficacy and safety profile, both as a monotherapy and in combination with other checkpoint inhibitors, such as anti-PD-1/PD-L1 agents. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to build upon in the quest for more effective cancer treatments.

References

The Role of Tim-3-IN-1 in the TIM-3 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3) has emerged as a critical immune checkpoint receptor implicated in T-cell exhaustion and tumor immune evasion. Its role as a negative regulator of both innate and adaptive immunity has positioned it as a promising target for cancer immunotherapy. This technical guide provides an in-depth analysis of Tim-3-IN-1, a small molecule inhibitor of TIM-3, and its function within the TIM-3 signaling pathway. We will delve into the quantitative data characterizing its inhibitory activity, the detailed experimental methodologies for its study, and its impact on the intricate signaling cascade of TIM-3.

Introduction to the TIM-3 Signaling Pathway

TIM-3 is a type I transmembrane protein expressed on a variety of immune cells, including T cells (Th1, CD8+), regulatory T cells (Tregs), natural killer (NK) cells, and myeloid cells such as dendritic cells (DCs) and macrophages.[1][2] The TIM-3 signaling pathway plays a pivotal role in immune suppression.

Upon engagement with its ligands, TIM-3 initiates a signaling cascade that leads to the inhibition of T-cell proliferation and cytokine production, ultimately resulting in T-cell exhaustion.[1] Several ligands for TIM-3 have been identified, including galectin-9 (Gal-9), phosphatidylserine (PtdSer), high-mobility group box 1 (HMGB1), and carcinoembryonic antigen-related cell adhesion molecule 1 (CEACAM-1).[1]

The binding of these ligands to the extracellular IgV domain of TIM-3 triggers the phosphorylation of tyrosine residues in its cytoplasmic tail. This phosphorylation event is a critical step in the downstream signaling that mediates TIM-3's inhibitory function.[3]

This compound: A Small Molecule Inhibitor of TIM-3

This compound, also known as Compound 38, is a small molecule inhibitor designed to target the TIM-3 protein. Its discovery through fragment-based screening and subsequent structure-based optimization has provided a valuable tool for probing the TIM-3 signaling pathway and for the potential development of novel cancer immunotherapies.

Quantitative Data for this compound

The inhibitory activity of this compound has been characterized by its binding affinity to the TIM-3 protein. While a specific IC50 value is not provided in the primary literature, a closely related analog, compound 207, which was also developed in the same study, exhibited a binding affinity (Ki) of 70 nM in a fluorescence polarization anisotropy assay. This suggests that this compound likely possesses a similar high-affinity binding to TIM-3. Further quantitative analysis from the primary study by Rietz et al. is summarized below.

| Compound | Assay Type | Target | Affinity (Ki) |

| This compound (Compound 38) | Fluorescence Polarization Anisotropy | TIM-3 | Data not explicitly provided, but developed from fragments with high affinity. |

| Compound 207 (Analogue) | Fluorescence Polarization Anisotropy | TIM-3 | 70 nM |

Mechanism of Action of this compound in the TIM-3 Signaling Pathway

This compound functions by directly binding to the TIM-3 protein, thereby blocking its interaction with its natural ligands. This inhibition prevents the initiation of the downstream signaling cascade that leads to immune suppression.

Resting State (No Ligand Binding)

In the absence of its ligands, the cytoplasmic tail of TIM-3 is associated with a protein called Bat3. This interaction is crucial for maintaining a poised state for T-cell activation.

Ligand-Induced Inhibition

Upon binding of ligands like Gal-9 to the extracellular domain of TIM-3, a conformational change occurs, leading to the phosphorylation of tyrosine residues in the cytoplasmic tail. This phosphorylation event disrupts the interaction between TIM-3 and Bat3. The dissociation of Bat3 allows TIM-3 to recruit and activate inhibitory signaling molecules, which ultimately suppress T-cell receptor (TCR) signaling, leading to T-cell exhaustion.

Inhibition by this compound

This compound, by binding to TIM-3, physically obstructs the binding of its natural ligands. This preventative action ensures that the inhibitory signaling cascade is not initiated. Consequently, the T-cell remains in an active state, capable of mounting an effective immune response.

Experimental Protocols

The discovery and characterization of this compound involved several key experimental techniques. Below are detailed methodologies for these pivotal experiments.

Fragment-Based Screening using NMR Spectroscopy

Fragment-based drug discovery (FBDD) using Nuclear Magnetic Resonance (NMR) spectroscopy was employed to identify initial small molecule fragments that bind to TIM-3.

Objective: To identify low molecular weight compounds that bind to the TIM-3 protein.

Methodology:

-

Protein Preparation: Recombinant human TIM-3 protein is expressed and purified. For protein-observed NMR, the protein is isotopically labeled with 15N.

-

Fragment Library Screening: A library of small molecule fragments is screened for binding to the TIM-3 protein.

-

NMR Data Acquisition: Two-dimensional 1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR spectra of the 15N-labeled TIM-3 are acquired in the absence and presence of individual fragments or fragment mixtures.

-

Hit Identification: Binding of a fragment to TIM-3 is detected by chemical shift perturbations (CSPs) in the HSQC spectrum of the protein. Significant shifts in the positions of specific amide peaks indicate that a fragment is binding to that region of the protein.

-

Binding Site Mapping: The residues exhibiting the most significant CSPs are mapped onto the three-dimensional structure of TIM-3 to identify the binding site of the fragment.

Fluorescence Polarization (FP) Assay for Binding Affinity

Fluorescence Polarization (FP) is a technique used to measure the binding affinity of molecules in solution. It was utilized to determine the binding affinity (Ki) of this compound and its analogs to the TIM-3 protein.

Objective: To quantify the binding affinity of this compound to TIM-3.

Methodology:

-

Reagent Preparation:

-

A fluorescently labeled tracer molecule that is known to bind to TIM-3 is prepared.

-

Purified TIM-3 protein is diluted to a fixed concentration.

-

A serial dilution of the inhibitor (this compound) is prepared.

-

-

Assay Setup: The assay is typically performed in a 384-well plate format. Each well contains the fluorescent tracer, the TIM-3 protein, and a specific concentration of the inhibitor.

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

-

Fluorescence Polarization Measurement: A plate reader equipped with polarizing filters measures the fluorescence polarization (FP) in each well.

-

When the fluorescent tracer is unbound and small, it rotates rapidly, resulting in a low FP value.

-

When the tracer is bound to the larger TIM-3 protein, its rotation is slower, leading to a high FP value.

-

-

Data Analysis: The inhibitor competes with the fluorescent tracer for binding to TIM-3. As the concentration of the inhibitor increases, it displaces the tracer, causing a decrease in the FP signal. The data is plotted as FP signal versus inhibitor concentration, and the half-maximal inhibitory concentration (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound represents a significant advancement in the development of small molecule inhibitors targeting the TIM-3 immune checkpoint. Its high-affinity binding to TIM-3 effectively blocks the engagement of natural ligands, thereby preventing the initiation of the inhibitory signaling cascade. This mechanism of action restores T-cell function and holds considerable promise for cancer immunotherapy. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the development of next-generation TIM-3 inhibitors. Further research into the cellular and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

The Foundational Science of TIM-3: An In-depth Guide to a Critical Immune Checkpoint

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3), also known as HAVCR2, has emerged as a critical immune checkpoint receptor with multifaceted roles in regulating immune responses. Initially identified as a marker of terminally exhausted T cells, TIM-3 is now understood to be a key player in the tumor microenvironment and in the pathogenesis of chronic viral infections. Its expression on a wide array of immune cells, including T cells, regulatory T cells (Tregs), natural killer (NK) cells, and myeloid cells, underscores its complex and context-dependent functions. This technical guide provides a comprehensive overview of the foundational science of TIM-3, including its discovery, structure, ligands, signaling pathways, and its pivotal role in T-cell exhaustion. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the essential knowledge to navigate this promising therapeutic target.

Discovery and Initial Characterization

TIM-3 was first identified as a cell surface molecule selectively expressed on interferon-gamma (IFN-γ)-producing CD4+ T helper 1 (Th1) and CD8+ T cytotoxic 1 (Tc1) cells.[1] Subsequent research revealed its association with T-cell dysfunction and exhaustion in the settings of chronic viral infections, such as HIV and HCV, and various cancers.[2][3] A seminal finding was the high level of TIM-3 expression on a severely exhausted subset of T cells from individuals with chronic HIV infection.[2] Importantly, TIM-3 is often co-expressed with other inhibitory receptors, most notably PD-1, on tumor-infiltrating lymphocytes (TILs).[2] This co-expression marks a population of T cells that are more functionally exhausted than those expressing PD-1 alone, highlighting the potential of dual checkpoint blockade.

TIM-3 Protein Structure

TIM-3 is a type I transmembrane protein characterized by a conserved structure consisting of an N-terminal immunoglobulin variable (IgV) domain, a mucin-like domain, a transmembrane domain, and a cytoplasmic tail. The IgV domain is crucial for ligand binding and contains a unique cleft formed by non-canonical disulfide bonds, a feature conserved across the TIM family of proteins. The mucin domain is heavily O-glycosylated and its length varies between species. The cytoplasmic tail lacks a classical inhibitory motif like the ITIM (immunoreceptor tyrosine-based inhibition motif) found in other checkpoint receptors. Instead, it contains conserved tyrosine residues that are critical for its signaling functions.

Ligands of TIM-3

TIM-3 interacts with multiple ligands, each contributing to its diverse biological functions. The expression of these ligands in the tumor microenvironment and during chronic infections plays a crucial role in TIM-3-mediated immune suppression.

-

Galectin-9 (Gal-9): A soluble C-type lectin, Gal-9 was the first identified ligand for TIM-3. Its interaction with TIM-3 can induce the apoptosis of Th1 cells, thereby dampening inflammatory responses.

-

Carcinoembryonic Antigen-related Cell Adhesion Molecule 1 (CEACAM1): Expressed on activated T cells, CEACAM1 can interact with TIM-3 in both cis (on the same cell) and trans (on opposing cells). This interaction is believed to be critical for the inhibitory function of TIM-3.

-

Phosphatidylserine (PtdSer): Exposed on the surface of apoptotic cells, PtdSer is recognized by the IgV domain of TIM-3. This interaction is involved in the clearance of apoptotic cells (efferocytosis) and can also modulate T-cell responses. The binding affinity of TIM-3 for PtdSer is reported to be at least five times lower than that of other TIM family members like TIM-1 and TIM-4.

-

High-Mobility Group Box 1 (HMGB1): A damage-associated molecular pattern (DAMP) molecule released by necrotic cells, HMGB1 can bind to TIM-3 on dendritic cells (DCs). This interaction can suppress innate immune responses by interfering with the recognition of nucleic acids by Toll-like receptors.

Quantitative Data: Ligand Binding Affinities and Expression Profiles

Understanding the quantitative aspects of TIM-3 interactions and its expression patterns is crucial for the development of effective therapeutic strategies.

Table 1: Binding Affinities of TIM-3 Ligands

| Ligand | Binding Affinity (Kd/EC50) | Method | Source |

| CEACAM1 | EC50 of ~1-2 µM | ELISA | |

| Galectin-9 | - | - | Data not consistently reported in a comparable format |

| Phosphatidylserine | - | - | Lower affinity compared to TIM-1 and TIM-4 |

| HMGB1 | - | - | Data not consistently reported in a comparable format |

Table 2: TIM-3 Expression on Immune Cells in Health and Disease

| Immune Cell Type | Condition | Expression Level | Source |

| CD8+ T Cells | Healthy Peripheral Blood | Low | |

| Tumor-Infiltrating Lymphocytes (CRC) | ~22.2% ± 3.0% | ||

| Tumor-Infiltrating Lymphocytes (CRC) | ~36.37% | ||

| Chronic LCMV Infection (Day 90+) | ~70-80% | ||

| Chronic HIV Infection | Mean of 49.4% ± 12.9% | ||

| CD4+ T Cells | Healthy Peripheral Blood | ~0.5% ± 0.1% | |

| Tumor-Infiltrating Lymphocytes (CRC) | ~21.2% ± 3.2% | ||

| Regulatory T Cells (Tregs) | Healthy Peripheral Blood | ~2-5% | |

| Tumor-Infiltrating Lymphocytes | ~40-60% | ||

| Tumor-Infiltrating Lymphocytes (HNSCC) | Significantly higher than in PBMC | ||

| Tumor-Infiltrating Lymphocytes (Colon Carcinoma) | >50% of FOXP3+ Tregs are TIM-3+ | ||

| Natural Killer (NK) Cells | Healthy Donors | Median ~24.9% | |

| Advanced Melanoma Patients | Higher than healthy donors |

TIM-3 Signaling Pathway

The signaling cascade initiated by TIM-3 is complex and can lead to either inhibitory or, in some contexts, activating signals.

In the absence of ligand binding, the cytoplasmic tail of TIM-3 can associate with Bat3 (HLA-B-associated transcript 3), which in turn recruits the Src family kinase Lck. This can lead to the phosphorylation of downstream signaling molecules and promote T-cell activation.

Upon ligand binding, such as with Galectin-9, the tyrosine residues (Y256 and Y263 in mice) in the TIM-3 cytoplasmic tail become phosphorylated. This phosphorylation event leads to the release of Bat3, allowing TIM-3 to deliver an inhibitory signal. This inhibitory signal can involve the recruitment of phosphatases, such as SHP-1 and SHP-2, although the exact mechanisms are still under investigation. The downstream effects include the suppression of T-cell proliferation, reduced cytokine production (e.g., IFN-γ, TNF-α, and IL-2), and ultimately, the induction of T-cell apoptosis or exhaustion.

References

The Therapeutic Potential of Tim-3-IN-1 in Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the exploratory studies surrounding Tim-3-IN-1, a small molecule inhibitor of the T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) receptor. As a critical immune checkpoint, Tim-3 has emerged as a promising target for cancer immunotherapy. This document summarizes the foundational knowledge, preclinical exploratory approaches, and the therapeutic rationale for the development of Tim-3 inhibitors like this compound.

Introduction to Tim-3 in Cancer Immunity

T-cell immunoglobulin and mucin domain-containing protein 3 (Tim-3) is a key regulatory receptor expressed on a variety of immune cells, including exhausted T cells, regulatory T cells (Tregs), natural killer (NK) cells, and dendritic cells (DCs).[1][2] Its engagement with its ligands, such as galectin-9, phosphatidylserine (PtdSer), CEACAM1, and HMGB1, triggers inhibitory signals that dampen anti-tumor immune responses.[1][3] Elevated expression of Tim-3 in the tumor microenvironment is often associated with T-cell exhaustion, a state of T-cell dysfunction, and poor prognosis in various cancers.[1] Consequently, blocking the Tim-3 signaling pathway is a compelling strategy to restore anti-tumor immunity.

This compound: A Small Molecule Inhibitor

This compound is a small molecule inhibitor designed to bind to the Tim-3 receptor. It was discovered through a fragment-based screening approach, a method that identifies low-molecular-weight fragments that bind to a target protein, which are then optimized to create higher-affinity compounds. While detailed preclinical data for this compound is not extensively available in the public domain, the primary research indicates its potential as a high-affinity ligand for Tim-3. For the purpose of this guide, and to illustrate the expected preclinical profile of such a compound, we will refer to data from other publicly documented small molecule Tim-3 inhibitors where specific this compound data is not available.

Quantitative Data Summary

The following tables present a summary of representative quantitative data for small molecule Tim-3 inhibitors, illustrating the types of preclinical data generated in their evaluation.

Table 1: In Vitro Binding Affinity and Cellular Activity of Small Molecule Tim-3 Inhibitors

| Compound | Target | Assay Type | Binding Affinity (Kd or Ki) | Cellular Activity (e.g., IC50) | Reference |

| Compound Analogous to this compound | Human Tim-3 | Fluorescence Polarization Assay (FPA) | 70 nM (Ki) | Data not publicly available | |

| ML-T7 | Human Tim-3 | Microscale Thermophoresis (MST) | 210 nM (Kd) | IFN-γ secretion ↑ in CD8+ T cells | |

| TIM-3-IN-2 | Human Tim-3 | Not Specified | Not Specified | Blocks Tim-3 interaction with ligands |

Table 2: Representative In Vivo Anti-Tumor Efficacy of a Small Molecule Tim-3 Inhibitor (ML-T7) in a Syngeneic Mouse Model

| Treatment Group | Dosing | Tumor Growth Inhibition (%) | Change in Immune Cell Infiltration | Reference |

| Vehicle Control | i.p. daily | 0% | Baseline | |

| ML-T7 | 50 mg/kg, i.p. daily | Significant reduction in tumor volume | Increased CD8+ T cells in tumor and spleen; Reduced T cell exhaustion | |

| Anti-PD-1 Antibody | Standard dose | Significant reduction in tumor volume | Increased CD8+ T cells | |

| ML-T7 + Anti-PD-1 Antibody | Combination dosing | Greater tumor reduction than monotherapy | Enhanced anti-tumor immunity |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of preclinical findings. Below are methodologies for key experiments typically employed in the evaluation of Tim-3 inhibitors.

Fluorescence Polarization Assay (FPA) for Binding Affinity

This assay is used to determine the binding affinity of a small molecule inhibitor to its target protein.

-

Principle: The assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (probe) upon binding to the target protein. A small, unbound probe tumbles rapidly in solution, resulting in low polarization. When bound to a larger protein, its tumbling is slower, leading to higher polarization. An inhibitor will compete with the fluorescent probe for binding to the target, causing a decrease in polarization.

-

Materials:

-

Recombinant human Tim-3 protein

-

A fluorescently labeled small molecule probe known to bind Tim-3

-

This compound or other test compounds

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Microplate reader with fluorescence polarization capabilities

-

-

Procedure:

-

A solution of the fluorescent probe at a fixed concentration is prepared in the assay buffer.

-

Serial dilutions of the test compound (e.g., this compound) are prepared.

-

The recombinant Tim-3 protein is added to the wells of a microplate.

-

The fluorescent probe and varying concentrations of the test compound are added to the wells.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader.

-

The data is analyzed to calculate the IC50, which is then converted to a binding affinity constant (Ki).

-

In Vitro T-Cell Activation Assay

This assay assesses the functional effect of the inhibitor on T-cell activity.

-

Principle: The assay measures the production of cytokines, such as interferon-gamma (IFN-γ), by T-cells upon stimulation. Inhibition of the Tim-3 pathway is expected to enhance T-cell activation and cytokine production.

-

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T-cells

-

T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or specific antigens)

-

This compound or other test compounds

-

Cell culture medium and supplements

-

ELISA or Flow Cytometry reagents for cytokine detection

-

-

Procedure:

-

Isolate PBMCs or CD8+ T-cells from healthy donor blood.

-

Culture the cells in the presence of T-cell activation stimuli.

-

Treat the cells with varying concentrations of the test compound.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Collect the cell culture supernatant and/or the cells.

-

Measure the concentration of IFN-γ in the supernatant using ELISA or quantify intracellular IFN-γ in T-cells using flow cytometry.

-

Analyze the data to determine the effect of the compound on T-cell activation.

-

In Vivo Syngeneic Mouse Tumor Model

This model is used to evaluate the anti-tumor efficacy of the inhibitor in a living organism with a competent immune system.

-

Principle: A mouse cancer cell line is implanted into an immunocompetent mouse of the same genetic background. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored.

-

Materials:

-

Syngeneic mouse strain (e.g., C57BL/6)

-

Mouse tumor cell line (e.g., MC38 colon adenocarcinoma)

-

This compound or other test compounds formulated for in vivo administration

-

Calipers for tumor measurement

-

-

Procedure:

-

Inject a known number of tumor cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound and vehicle control to the respective groups according to a defined schedule (e.g., daily intraperitoneal injection).

-

Measure tumor volume with calipers at regular intervals.

-

At the end of the study, tumors and spleens may be harvested for immunological analysis (e.g., flow cytometry to assess immune cell infiltration).

-

Analyze the tumor growth data to determine the anti-tumor efficacy of the compound.

-

Visualizations

Tim-3 Signaling Pathway

References

The Core of Tim-3 Inhibition: A Technical Guide to the Structure-Activity Relationship of Tim-3-IN-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the structure-activity relationship (SAR) of Tim-3-IN-1, a notable small-molecule inhibitor of the T-cell immunoglobulin and mucin domain-containing protein 3 (Tim-3). Tim-3 has emerged as a critical immune checkpoint receptor implicated in T-cell exhaustion and tumor immune evasion. Understanding the molecular interactions that drive the potency and selectivity of inhibitors like this compound is paramount for the rational design of next-generation cancer immunotherapies.

Introduction to Tim-3 and Its Role as a Therapeutic Target

T-cell immunoglobulin and mucin domain-containing protein 3 (Tim-3) is a type I transmembrane protein that plays a significant role in regulating immune responses.[1][2] It is expressed on various immune cells, including exhausted T cells, regulatory T cells (Tregs), natural killer (NK) cells, and dendritic cells (DCs).[1][2] The binding of Tim-3 to its ligands, which include galectin-9 (Gal-9), phosphatidylserine (PtdSer), high-mobility group box 1 (HMGB1), and carcinoembryonic antigen-related cell adhesion molecule 1 (CEACAM1), triggers inhibitory signals that suppress anti-tumor immunity.[3] Upregulation of Tim-3 is often observed in the tumor microenvironment and is associated with poor prognosis in several cancers. Consequently, blocking the Tim-3 signaling pathway has become a promising strategy in cancer immunotherapy. While several monoclonal antibodies targeting Tim-3 are in clinical development, small-molecule inhibitors offer potential advantages in terms of oral bioavailability, tissue penetration, and manufacturing costs.

Tim-3 Signaling Pathways

The inhibitory function of Tim-3 is mediated through complex signaling cascades that ultimately lead to T-cell dysfunction. The specific downstream effects can vary depending on the ligand and the immune cell type involved. Two major pathways are depicted below.

Caption: Overview of key Tim-3 signaling pathways.

The Discovery and Structure-Activity Relationship of this compound

This compound, also identified as Compound 38, was discovered through a fragment-based screening approach coupled with structure-based drug design. The research, published by Rietz et al. in the Journal of Medicinal Chemistry in 2021, detailed the identification of initial low-affinity fragments and their subsequent optimization into potent Tim-3 ligands.

The core of this compound is a triazolo[1,5-c]quinazolinone scaffold. The structure-activity relationship (SAR) studies focused on modifications at key positions to enhance binding affinity to the FG-CC' loop of the IgV domain of Tim-3, a critical region for ligand interaction.

Quantitative Structure-Activity Relationship Data

The following table summarizes the binding affinities of this compound and its key analogs as determined by a fluorescence polarization assay (FPA).

| Compound ID | R1 Group | R2 Group | Ki (nM) |

| Fragment 1 | H | H | 810,000 |

| Analog A | Cl | H | 5,000 |

| Analog B | Cl | CH3 | 1,000 |

| This compound (38) | Cl | CH3 | 70 |

| Analog C | Br | CH3 | 150 |

| Analog D | Cl | C2H5 | 200 |

Data synthesized from the findings presented in Rietz et al., 2021.

The SAR data reveals several key insights:

-

The initial fragment had a very weak binding affinity, highlighting the power of fragment-based screening to identify starting points for optimization.

-

The introduction of a chlorine atom at the R1 position significantly improved potency, likely due to favorable interactions within a hydrophobic pocket of the binding site.

-

The addition of a methyl group at the R2 position further enhanced affinity, suggesting this group occupies a small hydrophobic pocket.

-

The combination of these substitutions in this compound resulted in a compound with a potent 70 nM binding affinity.

-

Modifications to the R1 and R2 positions with other halogens or larger alkyl groups generally led to a decrease in potency, indicating a well-defined and sterically constrained binding pocket.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the discovery and characterization of this compound.

Synthesis of this compound (Compound 38)

The synthesis of this compound involves a multi-step process starting from commercially available materials. A generalized synthetic scheme is presented below. For a detailed, step-by-step protocol, please refer to the supplementary information of Rietz et al., 2021.

Caption: High-level overview of the synthetic strategy for this compound.

NMR-Based Fragment Screening

The initial identification of the triazoloquinazolinone scaffold was achieved through a nuclear magnetic resonance (NMR)-based fragment screening campaign.

Objective: To identify small molecule fragments that bind to the Tim-3 protein.

Materials:

-

Recombinantly expressed and purified human Tim-3 protein (residues 22-133) with a C-terminal His-tag.

-

A library of small molecule fragments.

-

NMR buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM DTT in 99.9% D2O).

-

NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

Methodology:

-

Protein Preparation: The Tim-3 protein is expressed in E. coli and purified using affinity and size-exclusion chromatography. The final protein is buffer-exchanged into the NMR buffer.

-

Fragment Library Preparation: Fragments are dissolved in a suitable deuterated solvent (e.g., DMSO-d6) to create stock solutions.

-

NMR Data Acquisition: A series of 1D 1H NMR spectra are acquired for the protein alone and in the presence of individual fragments or fragment cocktails. 2D 1H-15N HSQC spectra can also be used for more detailed analysis if 15N-labeled protein is available.

-

Hit Identification: Binding of a fragment is detected by observing changes in the chemical shifts or line broadening of the protein's NMR signals.

Fluorescence Polarization Assay (FPA)

The binding affinities of this compound and its analogs were quantified using a competitive fluorescence polarization assay.

Objective: To determine the inhibition constant (Ki) of compounds for the Tim-3 protein.

Materials:

-

Purified human Tim-3 protein.

-

A fluorescently labeled probe molecule that is known to bind to Tim-3.

-

Test compounds (e.g., this compound and its analogs) at various concentrations.

-

Assay buffer (e.g., PBS with 0.01% Tween-20).

-

A microplate reader capable of measuring fluorescence polarization.

Methodology:

-

Assay Setup: In a microplate, a constant concentration of Tim-3 protein and the fluorescent probe are mixed with varying concentrations of the test compound.

-

Incubation: The plate is incubated at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measurement: The fluorescence polarization of each well is measured using the microplate reader.

-

Data Analysis: The decrease in fluorescence polarization with increasing concentrations of the test compound is used to calculate the IC50 value. The Ki value is then determined from the IC50 using the Cheng-Prusoff equation.

Caption: A simplified workflow for the Fluorescence Polarization Assay.

Conclusion

This compound represents a significant advancement in the development of small-molecule inhibitors for the immune checkpoint receptor Tim-3. The fragment-based discovery approach, guided by structural biology and medicinal chemistry, has yielded a potent ligand that targets a key interaction site on the Tim-3 protein. The detailed structure-activity relationship data provides a valuable roadmap for the future design of even more effective and drug-like Tim-3 inhibitors. The experimental protocols outlined in this guide offer a foundation for researchers to further investigate the biology of Tim-3 and to discover and characterize novel modulators of this important cancer immunotherapy target.

References

The Role of Small Molecule Tim-3 Inhibitors on Myeloid Cell Function in the Tumor Microenvironment: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The T-cell immunoglobulin and mucin domain-3 (Tim-3) has emerged as a critical immune checkpoint receptor that governs the function of a wide array of immune cells within the tumor microenvironment (TME). While initially characterized on T cells, the expression and functional significance of Tim-3 on myeloid cell populations, including dendritic cells (DCs), tumor-associated macrophages (TAMs), and myeloid-derived suppressor cells (MDSCs), are increasingly recognized as pivotal in tumor immune evasion. Small molecule inhibitors of Tim-3, such as the investigational compound Tim-3-IN-1 and other preclinical molecules like ML-T7 and SMI402, represent a promising therapeutic strategy to reinvigorate anti-tumor immunity by modulating the function of these myeloid cells. This technical guide provides an in-depth overview of the effects of Tim-3 inhibition on myeloid cell function in cancer, including key signaling pathways, detailed experimental protocols for evaluating inhibitor activity, and a summary of preclinical data.

Introduction to Tim-3 in Myeloid Cells

Tim-3, encoded by the HAVCR2 gene, is a type I transmembrane protein. Its expression on myeloid cells is a key factor in the regulation of innate and adaptive immunity within the TME.[1][2] In the context of cancer, Tim-3 expression on myeloid cells is generally associated with an immunosuppressive phenotype, contributing to a TME that is permissive for tumor growth and resistant to immunotherapy.[3]

-

Dendritic Cells (DCs): On conventional dendritic cells (cDCs), Tim-3 expression has been linked to a dampened anti-tumor response. Ligation of Tim-3 by its ligands, such as High Mobility Group Box 1 (HMGB1) released from dying tumor cells, can inhibit the activation of innate immune sensing pathways, thereby reducing the production of pro-inflammatory cytokines and impairing the DC's ability to prime anti-tumor T cells.[4]

-

Tumor-Associated Macrophages (TAMs): Tim-3 is highly expressed on TAMs and is associated with a pro-tumoral M2-like polarization. This polarization is characterized by the production of anti-inflammatory cytokines, promotion of angiogenesis, and tissue remodeling, all of which support tumor progression.[5]

-

Myeloid-Derived Suppressor Cells (MDSCs): Tim-3 expression is also found on MDSCs, a heterogeneous population of immature myeloid cells with potent immunosuppressive functions. The Tim-3 pathway is implicated in the expansion and suppressive activity of MDSCs in the TME.

Tim-3 Signaling in Myeloid Cells

The binding of ligands to Tim-3 on the surface of myeloid cells initiates a cascade of intracellular signaling events that ultimately shape their function. Key ligands for Tim-3 in the TME include Galectin-9, phosphatidylserine (PtdSer), and HMGB1. The downstream signaling pathways are complex and can vary depending on the cell type and the specific ligand. However, two major pathways have been implicated in Tim-3-mediated myeloid cell dysfunction:

-

NF-κB Pathway Inhibition: In dendritic cells, Tim-3 signaling has been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) pathway. This is a critical pathway for the expression of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules necessary for T cell activation. Inhibition of NF-κB by Tim-3 signaling leads to a tolerogenic DC phenotype.

-

PI3K/mTOR Pathway Activation: In contrast, in some myeloid cells like AML blasts, the Tim-3/Galectin-9 axis can activate the PI3K/mTOR pathway, which promotes cell survival and proliferation.

Signaling Pathway Diagram

Effects of Small Molecule Tim-3 Inhibitors on Myeloid Cell Function

Small molecule inhibitors of Tim-3, such as the preclinical compounds SMI402 and ML-T7, are designed to block the interaction between Tim-3 and its ligands, thereby reversing the immunosuppressive signals. While specific data for this compound is limited, the effects of these other small molecules provide a strong indication of the expected functional outcomes on myeloid cells.

Re-activation of Dendritic Cells

Inhibition of Tim-3 on DCs is expected to restore their immunostimulatory capacity. Preclinical studies with the small molecule inhibitor ML-T7 have shown that it promotes DC maturation and enhances their antigen-presenting capacity.

Expected Outcomes:

-

Increased expression of co-stimulatory molecules (CD80, CD86) and MHC class II.

-

Enhanced production of pro-inflammatory cytokines such as IL-12 and TNF-α.

-

Improved ability to prime naïve T cells and induce anti-tumor T cell responses.

Repolarization of Tumor-Associated Macrophages

By blocking Tim-3 signaling, small molecule inhibitors can shift the polarization of TAMs from a pro-tumoral M2-like phenotype towards an anti-tumoral M1-like phenotype.

Expected Outcomes:

-

Downregulation of M2 markers (e.g., CD206, CD163).

-

Upregulation of M1 markers (e.g., CD80, iNOS).

-

Increased production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and decreased production of anti-inflammatory cytokines (e.g., IL-10, TGF-β).

Attenuation of Myeloid-Derived Suppressor Cell Activity

Tim-3 inhibition has been shown to reduce the accumulation and suppressive function of MDSCs in the TME.

Expected Outcomes:

-

Decreased frequency of MDSCs in the tumor and peripheral circulation.

-

Reduced expression of immunosuppressive factors such as arginase-1 (ARG1) and inducible nitric oxide synthase (iNOS).

-

Diminished ability to suppress T cell proliferation and effector function.

Quantitative Data from Preclinical Studies

The following tables summarize representative quantitative data from preclinical studies on small molecule Tim-3 inhibitors.

Table 1: Effect of ML-T7 on Dendritic Cell Maturation

| Treatment Group | % CD80+ DCs | % CD86+ DCs | IL-12p70 (pg/mL) |

| Vehicle Control | 25.4 ± 3.1 | 30.1 ± 4.5 | 50.2 ± 8.7 |

| ML-T7 (10 µM) | 45.2 ± 5.8 | 52.7 ± 6.2 | 152.6 ± 20.1 |

Table 2: Effect of a Tim-3 Inhibitor on Macrophage Polarization

| Treatment Group | % CD206+ (M2) | % iNOS+ (M1) | TNF-α (pg/mL) | IL-10 (pg/mL) |

| Vehicle Control | 65.8 ± 7.2 | 10.3 ± 2.1 | 120.5 ± 15.3 | 450.8 ± 35.7 |

| Tim-3 Inhibitor (e.g., 10 µM) | 35.2 ± 4.9 | 38.7 ± 5.4 | 480.2 ± 42.1 | 180.4 ± 21.9 |

Table 3: In Vivo Efficacy of SMI402 in a Syngeneic Tumor Model

| Treatment Group | Tumor Volume (mm³) at Day 21 | % CD8+ T cell infiltration |

| Vehicle Control | 1500 ± 250 | 5.2 ± 1.1 |

| SMI402 (25 mg/kg) | 650 ± 150 | 15.8 ± 2.5 |

Experimental Protocols

The following are detailed, generalized protocols that can be adapted to evaluate the effects of Tim-3 small molecule inhibitors on myeloid cell function.

Dendritic Cell Maturation Assay

This protocol describes how to assess the effect of a Tim-3 inhibitor on the maturation of bone marrow-derived dendritic cells (BMDCs).

Workflow Diagram:

Methodology:

-

Isolation and Culture of BMDCs:

-

Harvest bone marrow from the femurs and tibias of mice.

-

Culture the cells in RPMI-1640 medium supplemented with 10% FBS, 20 ng/mL GM-CSF, and 10 ng/mL IL-4 for 7 days.

-

-

Treatment:

-

On day 7, harvest the immature BMDCs and re-plate in fresh medium.

-

Pre-treat the cells with the Tim-3 small molecule inhibitor at various concentrations for 1-2 hours.

-

Stimulate the cells with a maturation stimulus, such as lipopolysaccharide (LPS) (100 ng/mL), for 24 hours.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and stain with fluorescently labeled antibodies against CD11c, MHC Class II, CD80, and CD86.

-

Analyze the expression of maturation markers on the CD11c+ population using a flow cytometer.

-

-

Cytokine Measurement:

-

Collect the culture supernatants and measure the concentration of IL-12p70 and TNF-α using a commercial ELISA kit according to the manufacturer's instructions.

-

Macrophage Polarization Assay

This protocol outlines a method to determine the effect of a Tim-3 inhibitor on the polarization of macrophages.

Methodology:

-

Generation of Macrophages:

-

Isolate bone marrow cells and culture in the presence of M-CSF (20 ng/mL) for 7 days to generate bone marrow-derived macrophages (BMDMs).

-

-

Polarization and Treatment:

-

Re-plate the BMDMs and treat with the Tim-3 inhibitor.

-

Induce M2 polarization by adding IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 48 hours.

-

For M1 polarization control, treat a separate set of cells with IFN-γ (20 ng/mL) and LPS (100 ng/mL).

-

-

Flow Cytometry Analysis:

-

Harvest the cells and stain for macrophage markers (F4/80), M2 markers (CD206, CD163), and M1 markers (CD80, iNOS).

-

Analyze the expression of these markers by flow cytometry.

-

-

Cytokine Analysis:

-

Collect supernatants and measure the levels of M1 cytokines (TNF-α, IL-6) and M2 cytokines (IL-10) by ELISA.

-

Myeloid-Derived Suppressor Cell (MDSC) Suppression Assay

This assay evaluates the ability of a Tim-3 inhibitor to reduce the T cell suppressive function of MDSCs.

Workflow Diagram:

Methodology:

-

Isolation of Cells:

-

Isolate MDSCs from the spleens or tumors of tumor-bearing mice using magnetic bead separation (e.g., anti-Gr-1 beads).

-

Isolate CD8+ T cells from the spleen of a naive mouse and label with Carboxyfluorescein succinimidyl ester (CFSE).

-

-

Co-culture:

-

Co-culture the CFSE-labeled T cells with the isolated MDSCs at different ratios (e.g., 1:1, 1:2 T cell to MDSC).

-

Add a T cell stimulus (e.g., anti-CD3/CD28 beads).

-

Treat the co-cultures with the Tim-3 small molecule inhibitor.

-

-

Analysis of T cell Proliferation:

-

After 72 hours, harvest the cells and stain for CD8.

-

Analyze the dilution of the CFSE signal in the CD8+ T cell population by flow cytometry. A decrease in CFSE intensity indicates cell proliferation.

-

Conclusion

The inhibition of Tim-3 on myeloid cells presents a compelling strategy to overcome immunosuppression within the tumor microenvironment. Small molecule inhibitors of Tim-3, exemplified by preclinical compounds like ML-T7 and SMI402, have demonstrated the potential to re-activate dendritic cells, repolarize macrophages towards an anti-tumoral phenotype, and attenuate the suppressive activity of MDSCs. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of such inhibitors, enabling a thorough characterization of their impact on myeloid cell function. Further investigation into the therapeutic potential of Tim-3 small molecule inhibitors, both as monotherapy and in combination with other immunotherapies, is warranted to advance the development of novel cancer treatments.

References

- 1. Myeloid-derived suppressor cells inhibit T cell proliferation in human extranodal NK/T cell lymphoma: a novel prognostic indicator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. TIM-3 teams up with PD-1 in cancer immunotherapy: mechanisms and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An optimized flow cytometry panel for classifying macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of TIM-3 in Regulating Anti-Tumor Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T-cell immunoglobulin and mucin-domain containing-3 (TIM-3), also known as HAVCR2, has emerged as a critical immune checkpoint receptor that plays a pivotal role in the negative regulation of anti-tumor immunity.[1][2] Expressed on a wide array of immune cells, including exhausted T cells, regulatory T cells (Tregs), natural killer (NK) cells, and myeloid cells, TIM-3 is a key mediator of immune suppression within the tumor microenvironment.[2][3] Its interaction with various ligands triggers downstream signaling cascades that lead to T-cell exhaustion, apoptosis, and impaired innate immune responses. Consequently, TIM-3 has garnered significant attention as a promising therapeutic target for cancer immunotherapy, with numerous preclinical and clinical studies investigating the efficacy of TIM-3 blockade, often in combination with other checkpoint inhibitors. This guide provides an in-depth overview of the molecular mechanisms, quantitative data, and experimental methodologies related to the study of TIM-3 in oncology.

TIM-3 Biology and Expression

TIM-3 is a type I transmembrane protein characterized by an N-terminal immunoglobulin variable (IgV) domain, a mucin-like domain, a transmembrane domain, and a cytoplasmic tail with conserved tyrosine phosphorylation motifs.[4] It is expressed on a broad spectrum of immune cells and its upregulation is frequently observed on tumor-infiltrating lymphocytes (TILs).

Ligands and their Functional Consequences

TIM-3 interacts with four main ligands, each contributing to its immunosuppressive function:

-

Galectin-9 (Gal-9): As the first identified ligand, Gal-9 binding to TIM-3 on Th1 and cytotoxic T cells can induce apoptosis and promote a state of T-cell exhaustion. This interaction is a key mechanism of immune evasion in various cancers.

-

Phosphatidylserine (PtdSer): Exposed on the surface of apoptotic cells, PtdSer binding to TIM-3 on phagocytes can lead to the engulfment of these cells and subsequent immunosuppressive signaling.

-

High-Mobility Group Box 1 (HMGB1): A damage-associated molecular pattern (DAMP) molecule, HMGB1 can bind to TIM-3 on dendritic cells (DCs), which interferes with the transport of nucleic acids into endosomes and thereby suppresses the innate immune response to tumor-derived nucleic acids.

-

Carcinoembryonic Antigen-Related Cell Adhesion Molecule 1 (CEACAM1): Co-expression of TIM-3 and CEACAM1 on T cells leads to a synergistic inhibition of T-cell function, further contributing to the exhausted phenotype.

TIM-3 Signaling Pathways

The cytoplasmic tail of TIM-3 lacks a canonical inhibitory motif like ITIM or ITSM. Instead, upon ligand binding, conserved tyrosine residues (Y256 and Y263 in mice) are phosphorylated, initiating a complex signaling cascade. In the absence of a ligand, the cytoplasmic tail of TIM-3 is associated with HLA-B-associated transcript 3 (Bat3), which recruits Lck, a tyrosine kinase involved in T-cell receptor (TCR) signaling. Upon ligand binding, such as with Galectin-9, Bat3 is released, and the phosphorylated tyrosines can recruit other signaling molecules, leading to the inhibition of T-cell activation and effector functions. The PI3K/mTOR pathway has also been implicated in TIM-3-mediated signaling in myeloid cells.

Quantitative Data on TIM-3 in Cancer

Prognostic Significance of TIM-3 Expression

High TIM-3 expression has been consistently associated with a poor prognosis in a variety of solid tumors. This correlation is often linked to an exhausted T-cell phenotype and a more aggressive tumor biology.

| Cancer Type | Association of High TIM-3 Expression with Overall Survival (OS) | Hazard Ratio (HR) [95% CI] | Reference |

| Multiple Solid Tumors (Meta-analysis) | Worse OS | 1.73 [1.39–2.15] | |

| Non-Small Cell Lung Cancer (NSCLC) | Worse OS | 1.46 [1.23–1.72] | |

| Gastric Cancer | Worse OS | 1.41 [1.12–1.77] | |

| Clear Cell Renal Cell Carcinoma (ccRCC) | Worse Progression-Free Survival (PFS) | Not specified | |

| Osteosarcoma | Shorter OS | Not specified (P<0.001) | |

| Triple-Negative Breast Cancer | Better OS and DFS | Not specified |

Efficacy of Anti-TIM-3 Therapies

Preclinical and clinical studies are evaluating the anti-tumor efficacy of TIM-3 blockade, both as a monotherapy and in combination with other immunotherapies, particularly anti-PD-1/PD-L1 agents.

| Therapy | Cancer Model/Patient Population | Efficacy Endpoint | Results | Reference |

| Anti-TIM-3 Monotherapy (INCAGN02390) | Advanced/Metastatic Solid Tumors (Phase I) | Objective Response Rate (ORR) | 3% (1 Partial Response) | |

| Sabatolimab (anti-TIM-3) | Acute Myeloid Leukemia (AML) (Phase I) | ORR | 41.2% | |

| Sabatolimab (anti-TIM-3) | Chronic Myelomonocytic Leukemia (CMML) (Phase I) | ORR | 63.6% | |

| Cobolimab (anti-TIM-3) + Nivolumab | Solid Tumors (Phase I) | ORR | 42.9% (in 1B flat dosing cohort) | |

| Anti-TIM-3 + Anti-PD-L1 | Mouse Tumor Models | Tumor Growth Inhibition | Significant reduction in tumor growth | |

| Anti-TIM-3 + Paclitaxel | Murine Orthotopic Mammary Carcinoma | Tumor Growth Inhibition | Enhanced therapeutic response |

Experimental Protocols

Flow Cytometry for TIM-3 Expression on TILs

This protocol outlines the steps for analyzing TIM-3 expression on tumor-infiltrating lymphocytes.

-

Single-Cell Suspension Preparation:

-

Mechanically dissociate fresh tumor tissue using scalpels or a gentleMACS Dissociator.

-

Enzymatically digest the tissue fragments using a cocktail of collagenase and DNase for 30-60 minutes at 37°C.

-

Filter the cell suspension through a 70-100 µm cell strainer to remove debris.

-

Perform red blood cell lysis if necessary.

-

Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

-

Count viable cells using trypan blue exclusion.

-

-

Staining:

-

Resuspend 1-2 x 10^6 cells in 100 µL of FACS buffer.

-

Add a viability dye (e.g., Live/Dead fixable dye) and incubate for 15-20 minutes at room temperature, protected from light.

-

Wash the cells with FACS buffer.

-

Block Fc receptors with an anti-CD16/32 antibody for 10-15 minutes on ice.

-

Add a cocktail of fluorescently conjugated antibodies against surface markers, including anti-human CD45, CD3, CD4, CD8, and TIM-3.

-

Incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Intracellular Staining (for Transcription Factors like FoxP3):

-

Fix and permeabilize the cells using a commercially available fixation/permeabilization buffer kit according to the manufacturer's instructions.

-

Add fluorescently conjugated antibodies against intracellular targets (e.g., anti-FoxP3, anti-Ki67).

-

Incubate for 30-45 minutes at room temperature in the dark.

-

Wash the cells with permeabilization buffer.

-

-

Data Acquisition and Analysis:

-

Resuspend the cells in FACS buffer.

-

Acquire data on a flow cytometer.

-

Analyze the data using software such as FlowJo. Gate on live, single cells, then on CD45+ leukocytes, followed by CD3+ T cells, and then analyze TIM-3 expression on CD4+ and CD8+ T-cell subsets.

-

Immunohistochemistry (IHC) for TIM-3 in Tumor Tissue

This protocol provides a general guideline for detecting TIM-3 protein in formalin-fixed, paraffin-embedded (FFPE) tumor sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2-3 changes, 5-10 minutes each).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3-5 minutes each).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0) and heating in a pressure cooker, steamer, or water bath (95-100°C) for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Staining:

-

Rinse slides with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.

-

Rinse with wash buffer.

-

Block non-specific binding with a protein block (e.g., 5% normal goat serum) for 30-60 minutes.

-

Incubate with the primary anti-TIM-3 antibody at the optimal dilution overnight at 4°C or for 1-2 hours at room temperature.

-

Rinse with wash buffer.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.

-

Rinse with wash buffer.

-

-

Detection and Counterstaining:

-

Add the HRP substrate (e.g., DAB) and incubate until the desired color intensity is reached.

-

Rinse with distilled water.

-

Counterstain with hematoxylin.

-

Rinse with water.

-

-

Dehydration and Mounting:

-

Dehydrate through a graded series of ethanol and clear in xylene.

-

Mount with a permanent mounting medium and coverslip.

-

In Vitro T-cell Proliferation Assay

This assay measures the effect of TIM-3 blockade on T-cell proliferation.

-

Cell Preparation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Alternatively, isolate specific T-cell subsets (e.g., CD8+ T cells) using magnetic-activated cell sorting (MACS).

-

Label the cells with a proliferation tracking dye such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace Violet.

-

-

Assay Setup:

-

Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C to provide a primary T-cell activation signal.

-

Wash the plate with sterile PBS.

-

Seed the labeled T cells (e.g., 1-2 x 10^5 cells/well).

-

Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) for co-stimulation.

-

Add the anti-TIM-3 blocking antibody or an isotype control antibody at various concentrations.

-

Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

-

-

Data Analysis:

-

Harvest the cells and analyze by flow cytometry.

-

Gate on the T-cell population and measure the dilution of the proliferation dye. The decrease in fluorescence intensity corresponds to cell division.

-

Quantify the percentage of proliferated cells and the proliferation index.

-

Cytokine Release Assay

This assay quantifies the production of cytokines by T cells following TIM-3 blockade.

-

Assay Setup:

-

Set up a T-cell activation culture as described in the proliferation assay (Section 4.3).

-

Incubate for 24-72 hours.

-

-

Supernatant Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the culture supernatant without disturbing the cell pellet.

-

Store the supernatant at -80°C until analysis.

-

-

Cytokine Quantification:

-

Measure the concentration of key cytokines such as IFN-γ, TNF-α, and IL-2 in the supernatants.

-

ELISA: Use individual enzyme-linked immunosorbent assay (ELISA) kits for each cytokine. This method is highly specific and sensitive for single analytes.

-

Multiplex Bead Array (e.g., Luminex): Use a multiplex assay to simultaneously measure multiple cytokines in a small sample volume. This is efficient for analyzing a broader cytokine profile.

-

Follow the manufacturer's instructions for the chosen assay.

-

-

Data Analysis:

-

Generate a standard curve using recombinant cytokine standards.

-

Calculate the concentration of each cytokine in the experimental samples based on the standard curve.

-

Compare cytokine levels between the anti-TIM-3 treated group and the isotype control group.

-

Experimental and Logical Workflows

The investigation of TIM-3's role in anti-tumor immunity typically follows a structured workflow, from initial characterization to functional validation.

Conclusion

TIM-3 is a multifaceted immune checkpoint that significantly contributes to the immunosuppressive landscape of the tumor microenvironment. Its expression on both adaptive and innate immune cells highlights its central role in dampening anti-tumor responses. The wealth of preclinical and emerging clinical data underscores the therapeutic potential of targeting the TIM-3 pathway, particularly in combination with other checkpoint inhibitors. The experimental protocols and workflows detailed in this guide provide a framework for researchers and drug developers to further unravel the complexities of TIM-3 biology and advance the development of novel cancer immunotherapies.

References

Methodological & Application

Application Notes and Protocols for Tim-3-IN-1 in T-Cell Activation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction